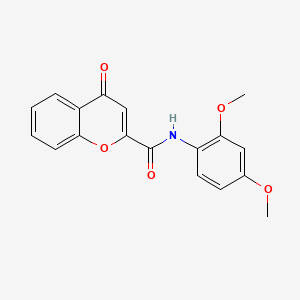

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide characterized by a 4-oxo-4H-chromene core linked to a 2,4-dimethoxyphenyl substituent via a carboxamide bond. Chromene derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s synthesis typically involves coupling 4-oxo-4H-chromene-2-carbonyl chloride with 2,4-dimethoxyaniline under controlled conditions, as outlined in analogous procedures .

Properties

Molecular Formula |

C18H15NO5 |

|---|---|

Molecular Weight |

325.3 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H15NO5/c1-22-11-7-8-13(16(9-11)23-2)19-18(21)17-10-14(20)12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,19,21) |

InChI Key |

IRXVRRRMWOBHPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amidation. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves the inhibition of specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell growth and signaling. By inhibiting these enzymes, the compound can modulate cellular processes and reduce disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Differences : The chromene core here is substituted with a 2-oxo group at position 2 (vs. 4-oxo in the target compound) and a 3-carboxamide linkage to a 4-methoxyphenethyl group.

- The phenethyl chain introduces greater conformational flexibility, which may enhance membrane permeability but reduce target specificity .

2.1.2. N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Differences : Features a 4-acetylphenyl group instead of 2,4-dimethoxyphenyl, with a 2-oxo-3-carboxamide chromene backbone.

- Functional Impact : The acetyl group is electron-withdrawing, contrasting with the electron-donating methoxy groups. This could decrease solubility and alter pharmacokinetics, as evidenced by its lower predicted pKa (10.73 vs. dimethoxy analogs) .

2.1.3. 6-Chloro-3-(3,4-dimethoxybenzoyl)-N-(3-(dimethylamino)propyl)-4-oxo-4H-chromene-2-carboxamide

- Structural Differences: Contains a chloro substituent at position 6, a 3,4-dimethoxybenzoyl group, and a dimethylamino propyl chain.

- Functional Impact: The chloro group increases lipophilicity, while the dimethylamino chain enhances basicity, making this compound a potent ghrelin receptor ligand. This highlights how auxiliary substituents can tailor compounds for specific neurological targets .

Pharmacological and Physicochemical Properties

- Solubility: The 2,4-dimethoxy groups in the target compound improve aqueous solubility (predicted density: 1.337 g/cm³) compared to non-polar analogs like the chloro-substituted derivative .

Computational and Experimental Data

- Molecular Docking : The 2,4-dimethoxyphenyl group in the target compound shows strong π-π stacking with aromatic residues in enzyme pockets, comparable to 3,4-dimethoxybenzoyl derivatives .

- Thermal Stability : Derivatives with multiple methoxy groups (e.g., target compound) exhibit higher melting points (~630°C predicted) due to crystallinity, whereas acetylated analogs degrade at lower temperatures .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 341.33 g/mol

Synthesis:

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process generally includes:

- Condensation Reaction: The reaction of 2,4-dimethoxyphenylamine with 4-oxo-4H-chromene-2-carboxylic acid.

- Coupling Agents: Utilization of agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

- Purification: The final product is purified through recrystallization or chromatography.

2. Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound demonstrates efficacy against various bacterial strains and fungi. It has been tested against pathogens such as:

- Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Fungi: Candida species

The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Preliminary studies have shown that N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide exhibits cytotoxic effects against several cancer cell lines, including:

- HL-60 (human leukemia)

- MOLT-4 (human lymphoblastic leukemia)

- MCF-7 (breast cancer)

The mechanism involves the inhibition of specific enzymes or modulation of cellular pathways associated with cancer progression.

The mechanisms by which N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation.

- Receptor Interaction: It can interact with G protein-coupled receptors (GPCRs), leading to altered signaling pathways.

- Cell Cycle Arrest: Induction of apoptosis in cancer cells through the activation of pro-apoptotic factors.

4. Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 7-bromo-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | CHBrNO | Anticancer, Antimicrobial |

| 6-chloro-N-(3,4-dimethoxyphenyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide | CHClNO | Anti-inflammatory, Anticancer |

| N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | CHNO | Anticancer |

This table illustrates how structural variations influence biological activity among related compounds.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties using the disc diffusion method, N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide showed substantial inhibition zones against both gram-positive and gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.